2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-propyl-4-piperidinyl)propanamide
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Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-propyl-4-piperidinyl)propanamide is a synthetic organic compound Its structure includes an indene moiety, a piperidine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-propyl-4-piperidinyl)propanamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from suitable precursors.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety.
Reduction: Reduction reactions could target the amide group or the piperidine ring.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound might be investigated for its potential as a pharmacological agent. Its interactions with biological targets could provide insights into new therapeutic approaches.
Medicine
In medicine, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-propyl-4-piperidinyl)propanamide could be studied for its potential as a drug candidate. Its efficacy, safety, and mechanism of action would be key areas of focus.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-propyl-4-piperidinyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-propyl-4-piperidinyl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-propyl-4-piperidinyl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-propyl-4-piperidinyl)propanamide lies in its specific combination of functional groups and structural features. This may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-propylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-3-11-22-12-9-18(10-13-22)21-20(23)15(2)24-19-8-7-16-5-4-6-17(16)14-19/h7-8,14-15,18H,3-6,9-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPCLNBHVABINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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